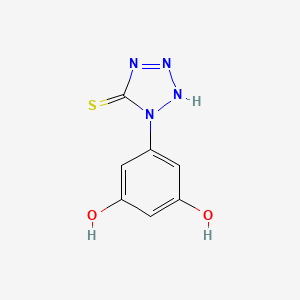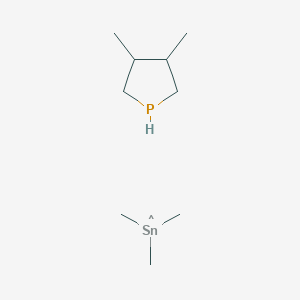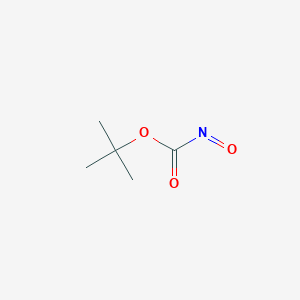
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane is an organosilicon compound with the molecular formula C8H22O3Si2. It is a colorless liquid known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the disiloxane family, characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane typically involves the reaction of trimethylchlorosilane with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
(CH3)3SiCl+(CH3)2CHOH→(CH3)3SiOCH(CH3)2+HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The product is then purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation ensures the efficient production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted disiloxanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a component in the synthesis of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and compatibility between different materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane involves the interaction of its silicon-oxygen-silicon (Si-O-Si) bonds with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, enhancing the properties of the materials it is incorporated into. The methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Triethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane: Similar in structure but with ethoxy groups instead of methoxy groups.
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane: Contains two methoxy groups and four methyl groups.
1,1,1-Triethyl-3,3,3-trimethyldisiloxane: Contains ethyl groups instead of methoxy groups.
Uniqueness
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane is unique due to its specific combination of methoxy and isopropyl groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
141192-68-9 |
|---|---|
Molekularformel |
C8H22O3Si2 |
Molekulargewicht |
222.43 g/mol |
IUPAC-Name |
dimethoxy-propan-2-yl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H22O3Si2/c1-8(2)13(9-3,10-4)11-12(5,6)7/h8H,1-7H3 |
InChI-Schlüssel |
VXNHXADQZGGHMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](OC)(OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
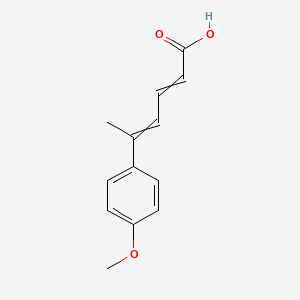
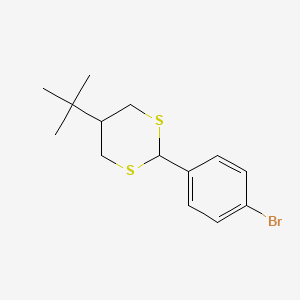

![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
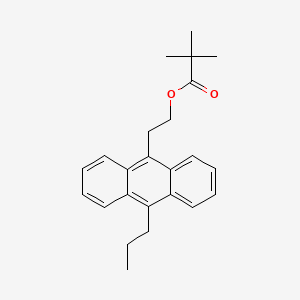
![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)
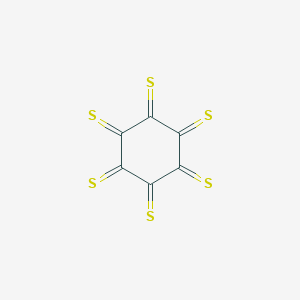
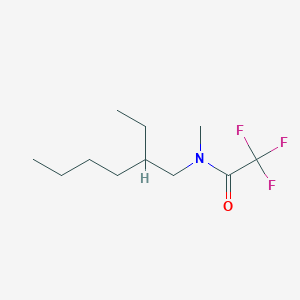
![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)
![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
